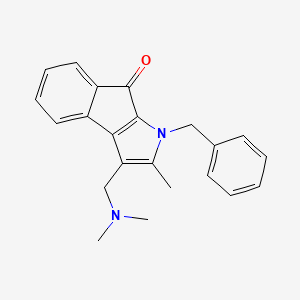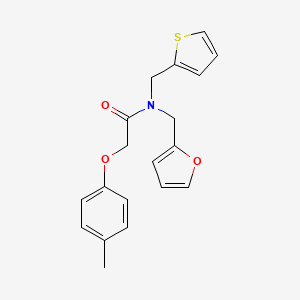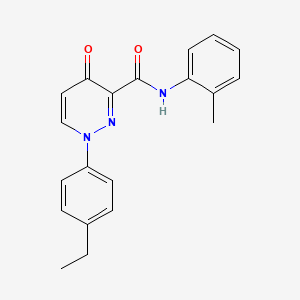
Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- is a complex organic compound that belongs to the class of indeno-pyrrolones This compound is characterized by its unique structure, which includes an indeno-pyrrolone core with various substituents such as dimethylamino, methyl, and phenylmethyl groups
Preparation Methods
The synthesis of indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions. For instance, 9H‐Pyrrolo[1,2‐a]indol‐9‐ones and isomeric indeno[2,1‐b]pyrrol‐8‐ones can be obtained in moderate to good yields by subjecting 2‐bromophenyl N‐tosyl‐2‐pyrrolyl ketones to different palladium catalysts . The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.
Chemical Reactions Analysis
Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities. In industry, it could be utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in pharmacological studies, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- can be compared with other similar compounds, such as dimethyl({1,2,6-trimethyl-1H,3aH,3bH,4H,5H,6H,7H,7aH,8H,8aH-indeno[2,1-b]pyrrol-8-yl})silyl](methyl)amine These compounds share a similar indeno-pyrrolone core but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
CAS No. |
126581-73-5 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-benzyl-1-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-4-one |
InChI |
InChI=1S/C22H22N2O/c1-15-19(14-23(2)3)20-17-11-7-8-12-18(17)22(25)21(20)24(15)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
InChI Key |
GMSJLIWEQRALHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C(=O)C4=CC=CC=C42)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392740.png)

![6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392747.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11392755.png)
![ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11392761.png)
![10-(4-fluorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392763.png)
![methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392769.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11392779.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11392782.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11392789.png)
![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole](/img/structure/B11392791.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11392793.png)


